L-Uridine

概要

説明

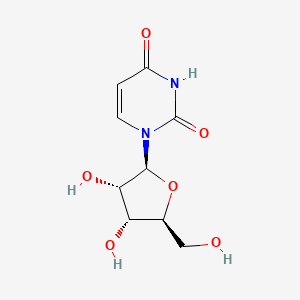

L-ウリジンは、ヒトの体内のさまざまな生理学的プロセスにおいて重要な役割を果たす、天然に存在するヌクレオシドです。 タンパク質合成と遺伝子発現に関与するリボ核酸の構成要素です 。L-ウリジンは、糖分子であるリボースと、窒素含有塩基であるウラシルが結合したものです。 この独特の構造により、L-ウリジンはリボ核酸の形成に参加することができ、水素結合を介してアデニンと対合します .

2. 製法

合成経路と反応条件: L-ウリジンは、いくつかの方法で合成することができます。 一般的な方法の1つは、オロチジル酸デカルボキシラーゼによって触媒されるオロチジル酸の脱炭酸反応です 。 別の方法は、5-メチル-L-ウリジンを出発物質として用い、脱水反応、アシル化-ハロゲン化反応、触媒的加水分解反応、脱ハロゲン化反応、そして最終的な脱糖保護基添加反応などの手順を含むものです .

工業的製造方法: L-ウリジンの工業的製造では、通常、大量に化合物を生成できる特定の菌株の細菌または酵母の発酵が用いられます。 発酵プロセスは、高純度のL-ウリジンを得るために、抽出と精製のステップが続きます .

準備方法

Synthetic Routes and Reaction Conditions: L-Uridine can be synthesized through several methods. One common approach involves the decarboxylation of orotidylate, which is catalyzed by orotidylate decarboxylase . Another method involves the use of 5-methyl-L-uridine as a starting material, followed by steps such as dewatering, acylation-halogenation, catalytic hydrogenating dehalogenation reaction, and final desugaring protecting group adding reaction .

Industrial Production Methods: Industrial production of this compound often involves the fermentation of specific strains of bacteria or yeast that can produce the compound in large quantities. The fermentation process is followed by extraction and purification steps to obtain high-purity this compound .

化学反応の分析

反応の種類: L-ウリジンは、酸化反応、還元反応、置換反応などのさまざまな化学反応を起こします。 たとえば、さまざまな脂肪族鎖と芳香族基で修飾して、新しい誘導体を生成できます .

一般的な試薬と条件: L-ウリジンを含む反応で用いられる一般的な試薬には、酸化剤、還元剤、およびさまざまな触媒が含まれます。 反応条件には、通常、目的の修飾を実現するために特定の温度、pHレベル、および溶媒が用いられます .

主な生成物: これらの反応から生成される主な生成物には、抗菌性および抗癌性について研究されているさまざまなウリジン誘導体が含まれます .

4. 科学研究への応用

L-ウリジンは、幅広い科学研究への応用があります:

化学: L-ウリジン誘導体は、潜在的な治療的応用を持つさまざまな化合物の合成に使用されます.

生物学: L-ウリジンは、脳内の神経伝達物質の調節に関与しており、認知機能と脳全体の健康に不可欠です.

科学的研究の応用

Metabolic Pathways and Energy Production

Recent studies have highlighted the role of L-Uridine in energy metabolism, particularly under conditions where glucose is limited. Research indicates that this compound can be catabolized to provide ribose, which enters glycolytic pathways, thus enabling cells to generate ATP even in the absence of glucose. This mechanism is particularly relevant in cancer metabolism, where tumors often experience nutrient deprivation.

Key Findings:

- Glycolysis Support: this compound-derived ribose can fuel glycolysis, allowing cells to maintain energy production when glucose is scarce. This has been demonstrated in various cancer cell lines and primary macrophages .

- Tumor Microenvironment: In pancreatic cancer models, this compound supplementation led to increased levels of glycolytic intermediates and lactate secretion, indicating enhanced metabolic activity .

Neuroprotective Effects and Cognitive Enhancement

This compound has shown promise in enhancing cognitive functions and neuroprotection. Studies have indicated that dietary supplementation with uridine can improve learning and memory in animal models.

Case Study:

- In a study involving gerbils, the administration of uridine alongside docosahexaenoic acid (DHA) resulted in significant improvements in memory performance on various cognitive tests. This effect was attributed to increased brain phospholipid content and enhanced synaptic membrane synthesis .

Role in Amino Acid Metabolism

This compound's influence extends to amino acid metabolism, particularly during gestation. Research involving sow-piglet models demonstrated that maternal supplementation with uridine positively affected serum amino acid profiles and overall health outcomes for both sows and piglets.

Results:

- Maternal uridine supplementation resulted in higher serum total protein content and improved birth weights of piglets. Additionally, it altered the expression of amino acid transporters, suggesting a role in placental amino acid transfer .

Therapeutic Potential in Mitochondrial Dysfunction

This compound may also serve as a therapeutic agent for conditions involving mitochondrial dysfunction. Studies have shown that uridine can support cell viability under conditions where mitochondrial oxidative phosphorylation is compromised.

Mechanistic Insights:

- The phosphorylytic cleavage of uridine by specific enzymes allows for the generation of ribose-1-phosphate, which can then enter glycolytic pathways, supporting energy production even when traditional pathways are impaired .

Summary of Applications

作用機序

L-ウリジンは、リボ核酸の形成に参加し、脳内のドーパミンやセロトニンなどの神経伝達物質を調節することで、その効果を発揮します 。 これは、気分調節、認知機能、精神全体の健康に不可欠なこれらの神経伝達物質の放出と利用を促進します 。 さらに、L-ウリジンは神経保護効果があることが判明しており、脳細胞の維持と修復を支援します .

類似化合物:

アデノシン: リボ核酸の形成に関与する別のヌクレオシド。

チミジン: デオキシリボ核酸に見られるヌクレオシド。

シチジン: リボ核酸の形成に関与するヌクレオシド。

グアノシン: リボ核酸の形成に関与するヌクレオシド.

L-ウリジンの独自性: L-ウリジンは、脳内の神経伝達物質の放出と利用を促進する能力においてユニークであり、認知機能と脳全体の健康に不可欠です 。 その神経保護効果とさまざまな神経疾患における潜在的な治療的応用は、それを他のヌクレオシドとは異なるものにします .

類似化合物との比較

Adenosine: Another nucleoside involved in the formation of ribonucleic acid.

Thymidine: A nucleoside found in deoxyribonucleic acid.

Cytidine: A nucleoside involved in the formation of ribonucleic acid.

Guanosine: A nucleoside involved in the formation of ribonucleic acid.

Uniqueness of L-Uridine: this compound is unique in its ability to enhance the release and availability of neurotransmitters in the brain, making it essential for cognitive function and overall brain health . Its neuroprotective effects and potential therapeutic applications in various neurological disorders further distinguish it from other nucleosides .

生物活性

L-Uridine is a pyrimidine nucleoside that plays crucial roles in various biological processes, including nucleic acid synthesis, glycogen metabolism, and cellular signaling. Its biological activity has garnered attention for its potential therapeutic applications, particularly in regenerative medicine, neuroprotection, and metabolic disorders.

1. Regenerative Properties

Recent studies have identified this compound as a pro-regenerative metabolite . It has been shown to enhance the activity of human stem cells and promote tissue regeneration across various models. For instance, uridine supplementation in human mesenchymal stem cells (hMSCs) led to:

- Increased proliferation rates.

- Enhanced cartilage formation.

- Improved genome stability.

These findings suggest that uridine can reprogram aged stem cells into a more youthful state, significantly boosting their regenerative capabilities .

Table 1: Effects of Uridine on Stem Cell Activity

| Parameter | Control Group | Uridine-Treated Group |

|---|---|---|

| Proliferation Rate | Baseline | Increased |

| Cartilage Formation | Limited | Enhanced |

| Genome Stability | Lower | Higher |

2. Neuroprotective Effects

This compound has shown promise in treating mood disorders. An open-label study involving adolescents with bipolar disorder indicated that uridine administration resulted in a significant reduction of depressive symptoms, with participants experiencing an average decrease of 54% in their Children's Depression Rating Scale-Revised (CDRS-R) scores after six weeks of treatment .

Table 2: Summary of CDRS-R Score Changes

| Participant Group | Mean CDRS-R Score at Entry | Mean CDRS-R Score After Treatment | Percentage Reduction |

|---|---|---|---|

| All Participants | 65.6 | 30 | 54% |

3. Metabolic Regulation

This compound plays a pivotal role in metabolic processes, particularly in glucose and lipid metabolism. It is involved in the synthesis of uridine diphosphate glucose (UDPG), which is crucial for glycogen synthesis and O-GlcNAcylation—a modification that affects protein function and cellular signaling pathways. Abnormal uridine levels have been associated with metabolic disorders such as diabetes and obesity .

4. Cancer Metabolism

Emerging research suggests that this compound may enhance the metabolism of pancreatic cancer cells under glucose-restricted conditions. In vitro studies demonstrated that uridine supplementation increased glycolytic intermediates and lactate secretion, indicating enhanced glycolytic flux and mitochondrial activity . This suggests a potential role for this compound in supporting cancer cell metabolism.

Case Study 1: Regeneration in Muscular Injury Models

In a study involving muscular injury models, uridine treatment significantly improved tissue repair. Mice treated with uridine exhibited:

- Reduced fibrotic areas.

- Decreased pro-inflammatory cytokine levels.

- Enhanced grip strength and running distance compared to control groups .

Case Study 2: Neuroprotective Effects in Adolescents

In the aforementioned study on adolescents with bipolar disorder, participants reported improvements not only in depressive symptoms but also in psychosocial domains such as school performance and peer relations, supporting the multifaceted benefits of uridine treatment .

特性

IUPAC Name |

1-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6-,7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRTQHJPVMGBUCF-PSQAKQOGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@@H]2[C@H]([C@H]([C@@H](O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。